molecular formula C17H19ClN2O3S B3531606 1-(2-chlorophenyl)-N-[4-(4-morpholinyl)phenyl]methanesulfonamide

1-(2-chlorophenyl)-N-[4-(4-morpholinyl)phenyl]methanesulfonamide

Cat. No. B3531606
M. Wt: 366.9 g/mol
InChI Key: IUUHOCSDCLAFTP-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-[4-(4-morpholinyl)phenyl]methanesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer.

Mechanism of Action

1-(2-chlorophenyl)-N-[4-(4-morpholinyl)phenyl]methanesulfonamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and progression of various types of cancer. By inhibiting BTK, 1-(2-chlorophenyl)-N-[4-(4-morpholinyl)phenyl]methanesulfonamide disrupts the signaling pathways that promote cancer cell survival and proliferation, leading to cell death and tumor regression.
Biochemical and Physiological Effects
1-(2-chlorophenyl)-N-[4-(4-morpholinyl)phenyl]methanesulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it a promising candidate for clinical development. In preclinical studies, 1-(2-chlorophenyl)-N-[4-(4-morpholinyl)phenyl]methanesulfonamide has been well-tolerated, with no significant adverse effects observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

1-(2-chlorophenyl)-N-[4-(4-morpholinyl)phenyl]methanesulfonamide has several advantages for lab experiments, including its high potency, selectivity, and favorable pharmacokinetic profile. However, it also has some limitations, such as its limited solubility in aqueous solutions and potential off-target effects at high concentrations.

Future Directions

Future research on 1-(2-chlorophenyl)-N-[4-(4-morpholinyl)phenyl]methanesulfonamide could focus on several areas, including:
1. Clinical trials to evaluate the safety and efficacy of 1-(2-chlorophenyl)-N-[4-(4-morpholinyl)phenyl]methanesulfonamide in cancer patients.
2. Combination therapies with other cancer treatments to enhance the efficacy of 1-(2-chlorophenyl)-N-[4-(4-morpholinyl)phenyl]methanesulfonamide.
3. Development of more potent and selective BTK inhibitors based on the structure of 1-(2-chlorophenyl)-N-[4-(4-morpholinyl)phenyl]methanesulfonamide.
4. Investigation of the role of BTK in other diseases, such as autoimmune disorders and inflammatory diseases.
Conclusion
In conclusion, 1-(2-chlorophenyl)-N-[4-(4-morpholinyl)phenyl]methanesulfonamide is a promising small molecule inhibitor that has shown potent anticancer activity in preclinical studies. Its selective inhibition of BTK makes it a promising candidate for the treatment of various types of cancer, and further research is needed to evaluate its safety and efficacy in clinical trials.

Scientific Research Applications

1-(2-chlorophenyl)-N-[4-(4-morpholinyl)phenyl]methanesulfonamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, 1-(2-chlorophenyl)-N-[4-(4-morpholinyl)phenyl]methanesulfonamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy.

properties

IUPAC Name

1-(2-chlorophenyl)-N-(4-morpholin-4-ylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S/c18-17-4-2-1-3-14(17)13-24(21,22)19-15-5-7-16(8-6-15)20-9-11-23-12-10-20/h1-8,19H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUHOCSDCLAFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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